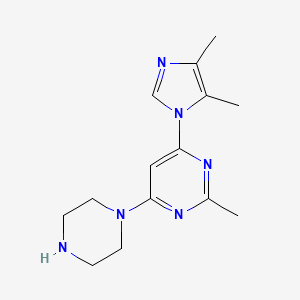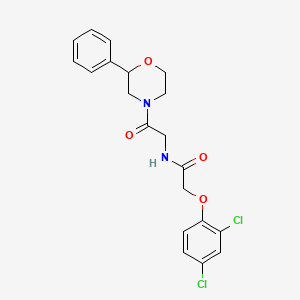
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione (abbreviated as 5-BBMI) is a small molecule that has been widely studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and five carbon atoms. 5-BBMI is a versatile molecule that can be used as a building block for the synthesis of many other compounds and as a starting material for various chemical transformations.
科学的研究の応用
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione has been used in a variety of scientific research applications, including catalysis, drug design, and biochemistry. In catalysis, 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione has been used as a catalyst in the synthesis of various organic compounds. In drug design, it has been used as a scaffold for the design of novel drugs. In biochemistry, it has been used as a starting material for the synthesis of various biologically active molecules, such as antibiotics and hormones.
作用機序
The mechanism of action of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is not fully understood. However, it is believed that the molecule acts as an electron donor, donating electrons to other molecules and thus facilitating various chemical reactions. It is also believed that the molecule can act as an electron acceptor, accepting electrons from other molecules and thus acting as a catalyst for various chemical transformations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione are not fully understood. However, it has been shown to have some antioxidant activity, which could be beneficial in protecting cells from oxidative damage. In addition, it has been shown to interact with certain enzymes, suggesting that it may have some effect on enzyme activity.
実験室実験の利点と制限
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is a versatile molecule that can be used in a variety of laboratory experiments. Its small size and low cost make it an ideal starting material for many chemical transformations. However, its reactivity can make it difficult to control the reaction conditions, and its low solubility can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione. It could be used as a starting material for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. It could also be used as a catalyst for the synthesis of novel materials, such as polymers or nanomaterials. Additionally, it could be used in the development of new drugs or therapies, as its antioxidant activity and ability to interact with enzymes suggest that it may have potential therapeutic applications. Finally, further research into the biochemical and physiological effects of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione could reveal more potential applications.
合成法
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione can be synthesized from a variety of starting materials, including butan-2-one and 2-methylpropyl amine. The most commonly used method is the condensation reaction between the two starting materials, which is catalyzed by an acid such as hydrochloric acid. This reaction produces 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione as the main product, along with other byproducts. The reaction conditions can be optimized to maximize the yield of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione.
特性
IUPAC Name |
5-butan-2-yl-3-(2-methylpropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-8(4)9-10(14)13(6-7(2)3)11(15)12-9/h7-9H,5-6H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEXRDCKBGYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2460938.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide](/img/structure/B2460941.png)
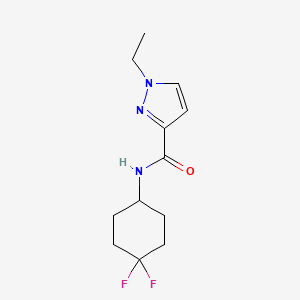

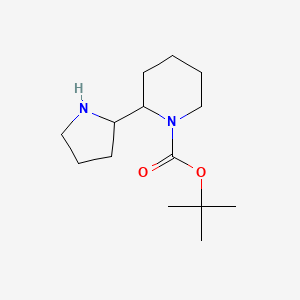

![(2Z)-6-bromo-2-[(5-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2460951.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2460953.png)
![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460954.png)
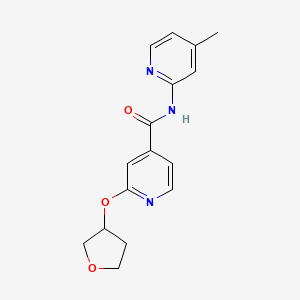
![(2R)-7-[(2R,3S,4R,5R,6S)-3-[(2R,3S,4S)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/no-structure.png)
